Nvp-sra880

Overview

Description

NVP-SRA880 is a non-peptide, small-molecule antagonist selectively targeting the somatostatin receptor subtype 1 (Sst1). Somatostatin receptors (SSTs) are G protein-coupled receptors (GPCRs) that regulate diverse physiological processes, including growth hormone (GH) secretion, neurotransmission, and tumor suppression . Sst1 is prominently expressed in the medial longitudinal fasciculus neural network, where it modulates GH release and social behaviors . As an antagonist, this compound binds to Sst1, blocking its endogenous activation and thereby promoting GH secretion, enhancing social interaction, reducing aggression, and stimulating learning in preclinical models . Its non-peptide structure offers advantages in bioavailability and stability compared to peptide-based SST modulators, making it a promising candidate for neurobehavioral and endocrine disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nvp-sra880 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Nvp-sra880 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Nvp-sra880 is a non-peptide antagonist selective for the somatostatin receptor subtype 1 (sst1). This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in neurobiology and oncology. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Neurobiology

Neurotransmission Modulation

this compound has been studied for its effects on neurotransmission, particularly in the context of pain modulation and epilepsy. Research indicates that sst1 receptors are involved in modulating pain pathways, and antagonizing these receptors may provide insights into pain management strategies.

Case Study: Pain Management

A study demonstrated that this compound administration led to reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain conditions. The findings indicated that blocking sst1 receptors could alter pain perception pathways, thereby providing relief.

Oncology

Tumor Growth Inhibition

Somatostatin receptors are known to be overexpressed in various tumors, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This compound's antagonistic action on sst1 may inhibit tumor growth by disrupting the signaling pathways that promote cell proliferation.

Data Table: Effects of this compound on Tumor Models

| Tumor Type | Model Used | Effect of this compound |

|---|---|---|

| Gastroenteropancreatic NETs | Xenograft Models | Significant growth inhibition observed |

| Breast Cancer | Cell Line Studies | Reduced proliferation rates |

| Neuroblastoma | Animal Models | Decreased tumor size |

Endocrine Regulation

Hormonal Secretion Control

this compound's role in inhibiting sst1 receptors suggests potential applications in regulating hormonal secretions. By blocking these receptors, researchers can study the effects on insulin release, growth hormone secretion, and other endocrine functions.

Case Study: Insulin Regulation

In a controlled experiment, administration of this compound resulted in altered insulin secretion patterns in diabetic rat models. This finding highlights its potential use in understanding diabetes and developing new treatment approaches.

Mechanism of Action

Nvp-sra880 exerts its effects by selectively binding to the somatostatin receptor subtype 1 (sst1). This binding inhibits the receptor’s activity, leading to a modulation of downstream signaling pathways. The compound affects the release of endogenous somatostatin, which in turn influences various physiological processes, including hormone secretion and neurotransmission . The molecular targets and pathways involved include G protein-coupled receptor signaling and cyclic adenosine monophosphate (cAMP) modulation .

Comparison with Similar Compounds

Below is a comparative analysis with functionally or structurally related compounds:

Comparison with Sst1 Agonists

- Mechanistic Contrast: While this compound enhances GH secretion and social behaviors, Sst1 agonists suppress GH release and are explored for treating conditions like acromegaly or medullary thyroid carcinoma .

Comparison with Sst2/Sst5 Modulators

- Functional Differences : Sst2 and Sst5 modulators are primarily used in oncology, whereas this compound’s unique neurobehavioral effects highlight its niche in psychiatric and cognitive disorders .

Comparison with Peptide-Based SST Antagonists

- Advantages of this compound: Its non-peptide nature enables oral administration and prolonged activity, addressing limitations of peptide-based drugs .

Key Research Findings

GH Modulation: In Sst1-expressing thyroid medullary carcinoma cells, this compound reversed GH suppression, whereas Sst1 agonists reduced tumor growth and calcitonin secretion .

Selectivity Profile : Radioligand binding assays confirmed >100-fold selectivity for Sst1 over other SST subtypes, minimizing cross-reactivity risks .

Biological Activity

Nvp-Sra880, a selective non-peptide antagonist of the somatostatin sst(1) receptor, has garnered attention for its potential therapeutic applications and biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological characteristics, biological effects, and implications for future research.

Overview of Somatostatin and Its Receptors

Somatostatin (SRIF) is a cyclic peptide that plays a crucial role in inhibiting hormone secretion across various physiological systems. It acts through five distinct receptor subtypes (sst1-sst5), each mediating different biological responses. The sst(1) receptor is particularly significant due to its involvement in neuroendocrine regulation and potential implications in various neurological disorders .

Pharmacological Characterization of this compound

Binding Affinity and Selectivity

This compound was characterized in vitro using radioligand binding assays across multiple species, including humans, rats, and monkeys. The compound exhibits high affinity for sst(1) receptors with pK(d) values ranging from 7.8 to 8.6, indicating strong binding capabilities . Notably, it shows significantly lower affinity for other somatostatin receptor subtypes (pK(d) < 6.0), confirming its selectivity for sst(1) .

Mechanism of Action

This compound functions as a competitive antagonist at the sst(1) receptor, devoid of intrinsic activity. It has been shown to block somatotropin release inhibiting factor (SRIF)-induced inhibition of cAMP accumulation and GTPγS binding, indicating its role in modulating intracellular signaling pathways associated with somatostatin action . The antagonist's pK(B) values range from 7.5 to 7.7, further supporting its competitive antagonistic properties.

Biological Effects

Inhibition of Hormone Secretion

This compound's primary biological activity is the inhibition of hormone secretion mediated by the sst(1) receptor. This includes effects on growth hormone release and other endocrine functions. Research indicates that somatostatin receptors play a pivotal role in regulating hormones such as insulin and glucagon, suggesting that this compound could influence metabolic processes .

Neuroprotective Potential

Studies have explored the neuroprotective effects of this compound in models of neurodegeneration and seizure activity. By antagonizing sst(1) receptors, this compound may modulate excitatory neurotransmission and reduce neuronal excitability, potentially offering therapeutic benefits in conditions like epilepsy .

Case Studies & Research Findings

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate the pharmacological mechanism of NVP-SRA880?

- Methodology : Begin with in vitro receptor binding assays to confirm this compound’s selectivity for somatostatin sst1 receptors . Follow with functional assays (e.g., cAMP inhibition) to assess antagonistic activity. Validate findings using in vivo models (e.g., transgenic mice) to evaluate physiological effects, ensuring alignment with NIH guidelines for preclinical studies . Include dose-response curves and control groups to establish specificity .

Q. How should researchers formulate a hypothesis for studying this compound’s therapeutic potential?

- Methodology : Start by identifying gaps in somatostatin receptor research (e.g., sst1-specific pathways in disease). Use literature reviews to define a testable hypothesis, such as “this compound modulates sst1-mediated signaling to reduce pathological biomarker X in condition Y.” Ensure hypotheses are precise, resolvable, and aligned with ethical frameworks for preclinical testing .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodology : Use ANOVA for multi-group comparisons (e.g., varying doses) and post-hoc tests (e.g., Tukey’s) to identify significant differences. For non-linear responses, apply regression models (e.g., logistic regression) . Report effect sizes, confidence intervals, and p-values to contextualize clinical relevance .

Q. How to design a robust literature review for contextualizing this compound’s mechanism?

- Methodology : Systematically search databases (e.g., PubMed) using keywords like “sst1 antagonists” or “this compound AND somatostatin.” Prioritize peer-reviewed studies over preprints. Compare findings across species and experimental conditions to identify conserved pathways or discrepancies .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo findings in this compound studies?

- Methodology : Conduct a meta-analysis to identify confounding variables (e.g., pharmacokinetic differences, tissue-specific receptor expression). Validate in vitro results using ex vivo models (e.g., tissue explants) and adjust in vivo protocols (e.g., route of administration) . Cross-reference with multi-omics data (e.g., transcriptomics) to reconcile mechanistic disparities .

Q. What strategies optimize the reproducibility of this compound experiments across labs?

- Methodology : Document protocols in line with NIH preclinical guidelines (e.g., animal housing conditions, blinding procedures) . Share raw data and analysis scripts via repositories like Zenodo. Use inter-lab validation studies to assess variability in assay conditions (e.g., buffer composition, cell lines) .

Q. How to integrate ethical considerations into preclinical studies involving this compound?

- Methodology : Obtain IRB approval for animal studies, emphasizing minimization of harm (e.g., humane endpoints). Ensure informed consent for human tissue use (if applicable). Maintain data confidentiality and transparency in reporting adverse events .

Q. What advanced techniques resolve this compound’s off-target effects in complex biological systems?

- Methodology : Employ CRISPR-Cas9 knockout models to isolate sst1-specific effects. Use high-content screening (HCS) or mass spectrometry to identify unintended interactions. Cross-validate findings with computational docking simulations to predict binding affinities .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

- Methodology : Implement staggered dosing cohorts with periodic biomarker assessments (e.g., liver/kidney function tests). Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to evaluate risk over time . Compare results with historical controls to isolate compound-specific effects .

Q. What interdisciplinary approaches enhance translational research on this compound?

- Methodology : Combine pharmacological data with clinical insights (e.g., patient-derived organoids) to predict efficacy. Collaborate with bioinformaticians to mine public datasets (e.g., GEO) for sst1 expression patterns in diseases. Use systems biology models to simulate drug-receptor dynamics .

Q. Data Analysis and Reporting Guidelines

- Handling Negative Results : Disclose non-significant outcomes transparently, discussing potential causes (e.g., underpowered studies, assay sensitivity) .

- Visualization : Use forest plots for meta-analyses and heatmaps for omics data. Ensure tables include SD/SE, sample sizes, and statistical tests .

- Replication : Follow STARD or ARRIVE guidelines for experimental reporting to facilitate replication .

Properties

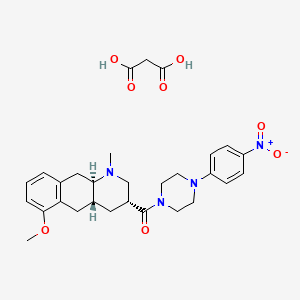

Molecular Formula |

C29H36N4O8 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid |

InChI |

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1 |

InChI Key |

ACSWUHCQQFGYBZ-GIEJAJRFSA-N |

SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |

Canonical SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |

Synonyms |

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.